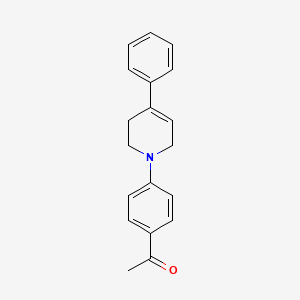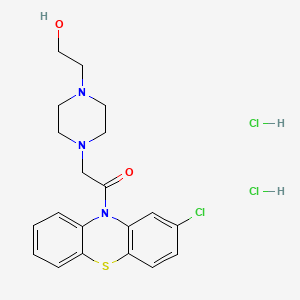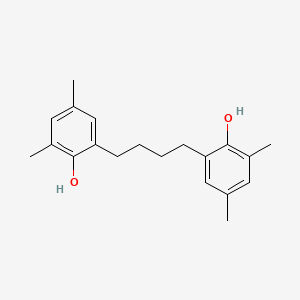![molecular formula C15H15N3O3 B13738672 aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone CAS No. 16044-74-9](/img/structure/B13738672.png)
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is a complex organic compound characterized by the presence of multiple aziridine groups. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and proclivity towards ring-opening reactions . This compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone typically involves the coupling of amines and alkenes. One notable method is the electrogenerated dication approach, where unactivated alkenes are transformed into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions . This method expands the scope of accessible N-alkyl aziridine products.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve the polymerization of aziridine monomers. These methods include cationic and anionic ring-opening polymerization, which are used to produce polyamines with various structures . The control over polymerization mechanisms allows for the production of aziridine-based compounds on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced aziridine derivatives.
Substitution: The aziridine groups can undergo nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, such as iminoiodinane or nitrene precursors, which serve both as the stoichiometric oxidant and the nitrogen source . Basic conditions are often employed to facilitate the aziridination process.
Major Products
The major products formed from these reactions are typically diverse amine derivatives, which can be further utilized in various chemical and biological applications.
Scientific Research Applications
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of various nitrogen-containing derivatives.
Biology: Aziridine derivatives have shown potential biological activities, including anti-tumor properties.
Medicine: The compound’s ability to undergo ring-opening reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone involves its ability to undergo ring-opening reactions. The substantial ring strain in aziridine groups makes them highly reactive, leading to the formation of various amine products. These reactions often involve the formation of a dicationic intermediate, which then reacts with nucleophiles under basic conditions .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine compound, consisting of a three-membered nitrogen-containing ring.
Azetidine: A four-membered nitrogen-containing ring, which also undergoes ring-opening polymerization.
Ethyleneimine: Another three-membered nitrogen-containing ring, similar to aziridine.
Uniqueness
Aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone is unique due to its multiple aziridine groups, which provide increased reactivity and versatility in chemical reactions. This compound’s structure allows for the formation of a wide range of derivatives, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
16044-74-9 |
|---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C15H15N3O3/c19-13(16-1-2-16)10-7-11(14(20)17-3-4-17)9-12(8-10)15(21)18-5-6-18/h7-9H,1-6H2 |
InChI Key |
LSNKTNHLGDDMLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3)C(=O)N4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


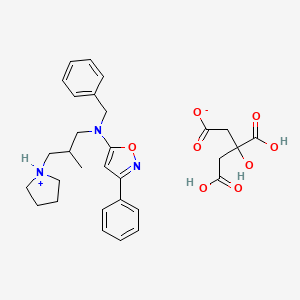
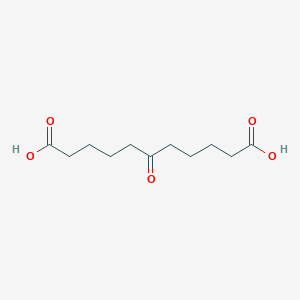

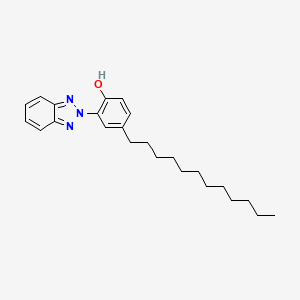



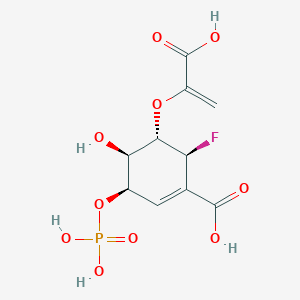
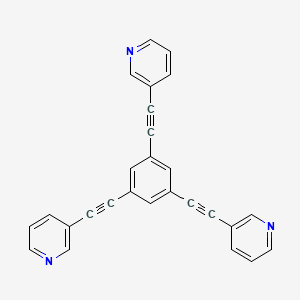
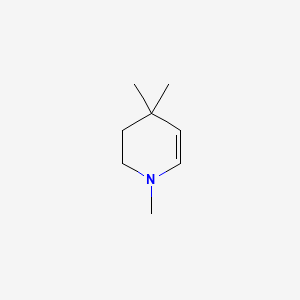
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
